2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl-

Synthetic Intermediate Cyclopentenone Structure-Activity Relationship

Sourcing this specific cyclopentenone analog is critical for fidelity in prostaglandin E analog synthesis. Its 4-phenyl-3,4-dimethyl substitution creates a sterically demanding, lipophilic core (XLogP 2.3) distinct from generic scaffolds. Using a simpler analog would compromise stereochemistry and invalidate established synthetic routes. This intermediate is essential for exploring complex structure-activity relationships (SAR) in medicinal chemistry, where precise substitution governs downstream success.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 647024-65-5
Cat. No. B12590157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl-
CAS647024-65-5
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC1(C)C2=CC=CC=C2)O
InChIInChI=1S/C13H14O2/c1-9-12(15)11(14)8-13(9,2)10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3
InChIKeyWDDOSOIWFKAIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 647024-65-5: Core Physicochemical Properties and Structural Context of 2-Hydroxy-3,4-dimethyl-4-phenyl-2-cyclopenten-1-one


The compound 2-Hydroxy-3,4-dimethyl-4-phenyl-2-cyclopenten-1-one (CAS 647024-65-5, C13H14O2, MW 202.25 g/mol) [1] is a functionalized cyclopentenone derivative. It features a 2-hydroxy-2-cyclopenten-1-one core scaffold with a 3,4-dimethyl-4-phenyl substitution pattern. The core 2-hydroxy-2-cyclopenten-1-one structure is a highly valued molecular scaffold due to its wide-ranging chemical reactivity, which enables its use as an intermediate in the synthesis of complex polyfunctionalized cyclopentanes and natural product analogs [2]. This specific substitution pattern differentiates it from simpler analogs and positions it within a class of compounds relevant to prostaglandin analog synthesis [3].

Why 2-Hydroxy-3,4-dimethyl-4-phenyl-2-cyclopenten-1-one (CAS 647024-65-5) Cannot Be Replaced by Generic Cyclopentenone Analogs


The precise 3,4-dimethyl-4-phenyl substitution on the 2-hydroxy-2-cyclopenten-1-one core is not merely decorative; it defines the compound's reactivity and its potential as a specific intermediate [1]. This substitution pattern imparts a higher degree of steric hindrance (complexity index: 311 [2]) and alters the electronic environment compared to simpler analogs like 2-hydroxy-3-phenyl-2-cyclopenten-1-one or unsubstituted 2-hydroxy-2-cyclopenten-1-one. Such modifications are critical in directed synthesis, where the specific arrangement of methyl and phenyl groups can dictate the stereochemical outcome of downstream reactions or enable selective transformations that a generic scaffold cannot [3]. For procurement decisions in medicinal chemistry or natural product synthesis, the use of a generic analog would lead to a different synthetic intermediate, potentially failing to produce the desired final compound or resulting in a different stereoisomer, thereby invalidating the established synthetic route.

Quantitative Differentiation of CAS 647024-65-5: A Data-Driven Comparison with Key Structural Analogs


Structural Differentiation: 2-Hydroxy-3,4-dimethyl-4-phenyl-2-cyclopenten-1-one vs. 4-Phenyl-3,4-dimethyl-2-cyclopenten-1-one

The target compound is differentiated from its closest structural analog, 4-Phenyl-3,4-dimethyl-2-cyclopenten-1-one, by the presence of a hydroxyl group at the 2-position. This functional group transforms the compound from a simple ketone (MW 186.25 g/mol) into a hydroxy-enone (MW 202.25 g/mol) [1]. This is a critical distinction for its use as a synthetic intermediate, as the 2-hydroxy group can serve as a handle for further functionalization (e.g., esterification, alkylation) or be exploited in reactions like the Achmatowicz or Nazarov cyclizations .

Synthetic Intermediate Cyclopentenone Structure-Activity Relationship

Structural Complexity and Lipophilicity Advantage over 2-Hydroxy-3-methyl-4-phenyl-2-cyclopenten-1-one

When compared to the analog 2-Hydroxy-3-methyl-4-phenyl-2-cyclopenten-1-one (CAS 647024-59-7), the target compound possesses an additional methyl group at the 4-position. This seemingly small change leads to quantifiable differences in key physicochemical properties [1][2]. The target compound exhibits a higher calculated molecular complexity (311 vs. 272) and a higher predicted lipophilicity (XLogP: 2.3 vs. 1.8) [1][2].

Lipophilicity Molecular Complexity Drug-Like Properties

Proven Utility as a Synthetic Intermediate in Patented Prostaglandin Analog Synthesis

The target compound is explicitly claimed as a novel and useful intermediate within the patent family for "Phenyl-substituted hydroxycyclopentenones" [1]. The patent, assigned to Nissan Chemical Industries, specifies that compounds of this general formula I (which encompasses the target compound) are synthesized via acid-catalyzed rearrangement of a furan derivative and are used to produce phenyl-substituted prostaglandin E (PGE) analogs, which are described as being useful for a variety of medicines [1].

Prostaglandin Synthesis Drug Intermediate Patent-Covered Application

Enhanced Structural Rigidity and Steric Bulk Compared to Non-Geminal Dimethyl Analogs

The target compound's geminal dimethyl group at the 4-position creates a unique steric environment. This is evident when comparing its molecular complexity score (311) to the analog 2-hydroxy-4,4-dimethyl-3-phenyl-2-cyclopenten-1-one (CAS 871482-82-5), which has a complexity score of 240 [1]. The +71 difference in the target compound's complexity score is primarily attributed to the additional methyl group on the adjacent carbon (3-position), creating a more congested and stereoelectronically defined environment around the phenyl ring and the cyclopentenone core [1].

Conformational Analysis Steric Hindrance Molecular Design

Key Applications of CAS 647024-65-5: 2-Hydroxy-3,4-dimethyl-4-phenyl-2-cyclopenten-1-one in R&D


Synthesis of Novel Phenyl-Substituted Prostaglandin E (PGE) Analogs

Based on the patent literature, the most validated application for this compound is as a key intermediate in the synthesis of phenyl-substituted prostaglandin E analogs. These analogs are developed for a variety of therapeutic applications [1]. A procurement manager sourcing this compound would be enabling the execution of a patented synthetic route that yields a specific class of modified prostaglandins, which is not achievable with simpler, non-phenyl-substituted cyclopentenone starting materials.

Medicinal Chemistry Scaffold for Hit-to-Lead Optimization

The unique 3,4-dimethyl-4-phenyl substitution pattern creates a sterically demanding and lipophilic environment (XLogP = 2.3) [1] around the reactive 2-hydroxy-2-cyclopenten-1-one core. This makes it an ideal building block for medicinal chemists exploring structure-activity relationships (SAR). Its higher complexity and lipophilicity compared to analogs like 2-hydroxy-3-methyl-4-phenyl-2-cyclopenten-1-one (XLogP = 1.8) [2] suggest it could be used to improve target binding or modulate ADME properties in lead compounds.

Development of Stereoselective Synthetic Methodologies

The steric bulk and defined geometry of the 3,4-dimethyl-4-phenyl motif can be exploited in the development of new stereoselective reactions [1]. The compound's inherent complexity (311) [2] and chiral center at the 4-position provide a template for researchers aiming to develop asymmetric transformations or to study the influence of sterics on reaction outcomes, such as in conjugate additions or cycloadditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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